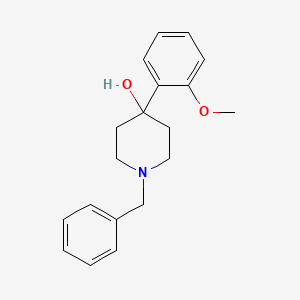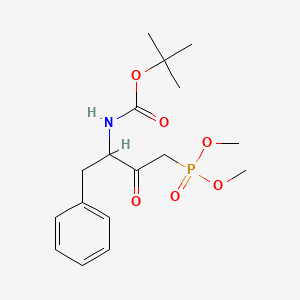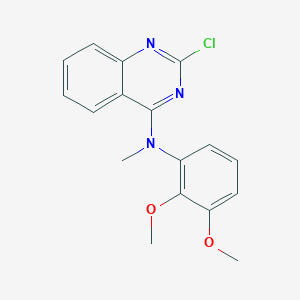
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2,3-dimethoxyaniline under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, and the mixture is stirred at room temperature overnight. The solvent is then evaporated to yield the final product as a white solid .
Chemical Reactions Analysis
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield different derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the quinazoline ring.
2-Chloro-N-(2,3-dimethoxyphenyl)methyl-N-methylacetamide: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds
Properties
CAS No. |
827030-68-2 |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(13-9-6-10-14(22-2)15(13)23-3)16-11-7-4-5-8-12(11)19-17(18)20-16/h4-10H,1-3H3 |
InChI Key |
FCWVBILVQLPHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C(=CC=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
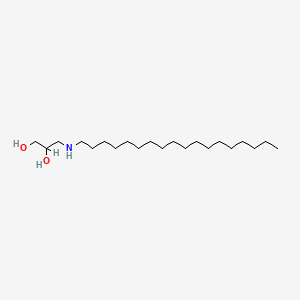
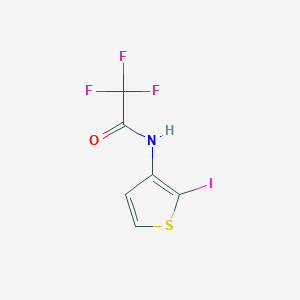
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
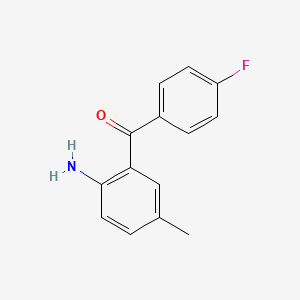
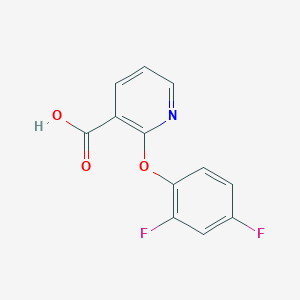
![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)
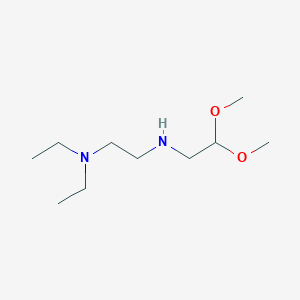
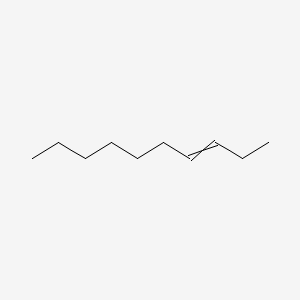
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
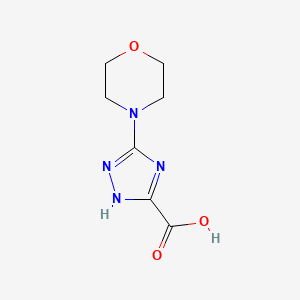
![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)
